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The rise of carbapenem-resistant Gram-negative bacteria, particularly Acinetobacter baumannii

(CRAB), Pseudomonas aeruginosa (CRPA), and Enterobacterales (CRE), poses a critical

threat to global health.[1][2] These pathogens have been identified by the World Health

Organization (WHO) as priority pathogens for which new therapeutic options are urgently

needed.[1] In this landscape, the development of novel β-lactamase inhibitors (BLIs) is

paramount. This technical guide explores Funobactam (formerly XNW4107), a novel

diazabicyclooctane (DBO) β-lactamase inhibitor, and its pivotal role in restoring the efficacy of

carbapenem antibiotics against these multidrug-resistant organisms.

Introduction to Funobactam
Funobactam is a potent, intravenously administered serine β-lactamase inhibitor developed by

Evopoint Biosciences.[2][3][4] Structurally belonging to the diazabicyclooctane (DBO) class, it

is designed to be co-administered with a β-lactam antibiotic, primarily imipenem/cilastatin.[3]

Unlike the antibiotic it protects, Funobactam possesses no intrinsic antibacterial activity on its

own.[5][6] Its sole function is to inactivate β-lactamase enzymes, the primary mechanism of

resistance to β-lactam antibiotics in many Gram-negative bacteria.
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Currently, the combination of Imipenem/Cilastatin/Funobactam is in Phase 3 clinical trials for

the treatment of complicated urinary tract infections (cUTIs), including acute pyelonephritis, and

hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP).[1][3][4][7] A Pre-

New Drug Application (Pre-NDA) has been submitted to China's Center for Drug Evaluation,

marking a significant step towards its potential clinical use.[2]

Mechanism of Action: Restoring Carbapenem
Activity
The primary mechanism of resistance to β-lactam antibiotics, such as carbapenems, is the

production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the

characteristic β-lactam ring, rendering the antibiotic inactive before it can reach its target—the

penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis.[8][9]

Funobactam functions by inhibiting a broad spectrum of these serine-based β-lactamases,

which are categorized into Ambler classes A, C, and D.[1][10] This includes clinically significant

carbapenemases such as Klebsiella pneumoniae carbapenemases (KPCs) and OXA-type

carbapenemases prevalent in Acinetobacter baumannii (e.g., OXA-23, OXA-24/40-like).[1][5]

[11] By binding to and inactivating these enzymes, Funobactam effectively "protects" the

partner carbapenem, imipenem, allowing it to exert its bactericidal activity.[11]
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Caption: Mechanism of Funobactam in overcoming β-lactamase-mediated resistance.

In Vitro and In Vivo Efficacy
In Vitro Activity
Studies have demonstrated that the combination of imipenem/funobactam has potent in vitro

activity against a wide range of carbapenem-resistant Gram-negative bacilli. The primary
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method for assessing this activity is through the determination of Minimum Inhibitory

Concentrations (MICs). Funobactam is typically tested at a fixed concentration (e.g., 8 mg/L)

in combination with varying concentrations of imipenem.

Table 1: Summary of In Vitro Activity of Imipenem/Funobactam

Bacterial
Species

Resistance
Profile

Imipenem MIC
Range (mg/L)

Imipenem/Fun
obactam (8
mg/L) MIC
Range (mg/L)

Reference(s)

Acinetobacter
baumannii

Carbapenem-
Resistant

>64 0.25 - 16 [1][12][13]

Pseudomonas

aeruginosa

Carbapenem-

Resistant
N/A 0.25 - 16 [1][12][13]

Klebsiella

pneumoniae

Carbapenem-

Resistant
>64 0.25 - 16 [1][12][13]

| Escherichia coli | Carbapenem-Resistant | N/A | N/A (Bactericidal activity noted) |[4] |

Note: N/A indicates data not explicitly available in the provided search results.

Time-kill curve analyses have shown that imipenem/funobactam is bactericidal against

resistant strains of A. baumannii and K. pneumoniae.[4] These studies also indicated that

bactericidal activity does not progressively increase at concentrations greater than four times

the MIC, and the combination has a low potential for the development of resistance.[4]

In Vivo Pharmacodynamics: The Neutropenic Murine
Thigh Infection Model
The in vivo efficacy of imipenem/funobactam has been extensively evaluated using the

neutropenic murine thigh infection model.[1][4][12][14] This model is a standard for assessing

the pharmacokinetic/pharmacodynamic (PK/PD) relationships of new antimicrobial agents.

A key finding from these studies was that the efficacy of Funobactam is time-dependent.[1][13]

[14] Traditional PK/PD indices like the percentage of the dosing interval that the free drug
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concentration remains above the MIC (%fT > MIC) were poor predictors of efficacy.[1][12][14]

Instead, a novel PK/PD index, (%fT > CT)/MIC, demonstrated the strongest correlation with

bacterial killing.[1][12] In this index, CT represents a threshold plasma funobactam
concentration, which was determined to be 1 mg/L.[1][12][14] This new index integrates the

isolate's specific susceptibility (MIC) with the time the inhibitor concentration exceeds a critical

threshold, providing a more accurate prediction of in vivo activity.[1]

Table 2: Funobactam PK/PD Targets for Efficacy in the Murine Thigh Model

Bacterial Species Efficacy Endpoint
Median (%fT > CT[1
mg/L])/MIC Value

Reference(s)

Acinetobacter
baumannii

1-log10 CFU
reduction

9.82 [1][12][14]

Pseudomonas

aeruginosa

1-log10 CFU

reduction
9.90 [1][12][14]

| Klebsiella pneumoniae | Stasis (no change in CFU) | 55.73 |[1][12][14] |

CFU: Colony-Forming Units

Human-simulated regimens (HSR) of imipenem/funobactam (500/250 mg q6h as a 1-hour

infusion) in the murine model produced greater than a 1-log kill against the majority of A.

baumannii (6/7 isolates) and all P. aeruginosa (4/4 isolates) tested, and achieved stasis against

all tested K. pneumoniae (4/4 isolates).[1][12]

Experimental Protocols
Broth Microdilution for MIC Determination

Preparation: Bacterial isolates are subcultured twice on Trypticase Soy Agar with 5% sheep

blood and incubated for 18-24 hours.[1]

Inoculum: A bacterial suspension is prepared and standardized to the appropriate density.

Assay: Serial two-fold dilutions of imipenem are prepared in cation-adjusted Mueller-Hinton

broth. For the combination, Funobactam is added to each well at a fixed concentration of 8
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mg/L.[1]

Incubation: The microdilution plates are inoculated with the bacterial suspension and

incubated.

Reading: The MIC is determined as the lowest concentration of the antibiotic that completely

inhibits visible bacterial growth.

Neutropenic Murine Thigh Infection Model
This protocol outlines the key steps used to evaluate the in vivo efficacy of

imipenem/funobactam.
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Experimental Workflow: Murine Thigh Infection Model

1. Animal Preparation
- Female ICR mice (20-22g)

- Acclimatize for 48h

2. Induction of Neutropenia
- Day -4: Cyclophosphamide (150 mg/kg, IP)
- Day -1: Cyclophosphamide (100 mg/kg, IP)

3. Renal Clearance Reduction (Optional)
- Day -1: Uranyl Nitrate (5 mg/kg, IP)
- Simulates human pharmacokinetics

4. Inoculation
- Day 0: Inject bacterial suspension

(e.g., 10^6 - 10^7 CFU) into thigh muscle

5. Treatment Initiation
- 2h post-inoculation

- Administer Imipenem HSR +/- Funobactam regimens

6. Endpoint Analysis
- 24h post-treatment initiation

- Euthanize mice, homogenize thighs
- Quantify bacterial load (CFU/thigh)

7. PK/PD Analysis
- Correlate drug exposure (e.g., %fT > CT)

with change in log10 CFU/thigh

Click to download full resolution via product page

Caption: Workflow for the neutropenic murine thigh infection model.
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Animal Model: Specific-pathogen-free female ICR mice (20-22 g) are used.[1]

Neutropenia Induction: Mice are rendered neutropenic via intraperitoneal (IP) injections of

cyclophosphamide at 150 mg/kg (4 days prior to inoculation) and 100 mg/kg (1 day prior).[1]

Simulation of Human PK: To better simulate human drug exposures, renal clearance of the

study drugs is reduced by administering uranyl nitrate (5 mg/kg, IP) one day before

inoculation.[1]

Infection: Mice are inoculated in the thigh muscle with a standardized suspension of the test

bacterial isolate.

Treatment: Therapy with imipenem and varying doses of funobactam (or placebo) is

initiated two hours post-inoculation. Dosing is typically every 6 hours (q6h) to simulate

clinical regimens.[1]

Efficacy Assessment: At 24 hours, mice are euthanized, and the thighs are harvested and

homogenized to determine the bacterial load (log10 CFU/thigh). The change in bacterial

count from the start of therapy is the primary efficacy endpoint.[1][12][14]

Clinical Development and Future Outlook
Funobactam, in combination with imipenem/cilastatin, is advancing through late-stage clinical

development. A Phase 3 trial (XNW4107-302) evaluating its efficacy and safety against

imipenem/cilastatin/relebactam for HABP/VABP in 449 subjects met its primary non-inferiority

endpoint for 14-day all-cause mortality.[2] Notably, the Funobactam combination demonstrated

superior results in clinical treatment success rate and clearance of multidrug-resistant

microorganisms compared to the control arm.[2]

The potent, broad-spectrum activity of imipenem/funobactam against the most critical

carbapenem-resistant Gram-negative pathogens positions it as a highly promising therapeutic

candidate.[2][4] By overcoming key mechanisms of resistance, Funobactam has the potential

to become an indispensable tool in the clinical management of severe and life-threatening

bacterial infections, addressing a significant unmet medical need.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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